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Compound of Interest

Compound Name: Acid green 85

CAS No.: 12220-00-7

Cat. No.: B1172249

Get Quote

Executive Summary & Chemical Context
Acid Green 85 (C.I. 42040), widely known in the life sciences as Coomassie Brilliant Blue G-

250, is a triphenylmethane dye historically utilized for protein quantification (Bradford Assay)

and SDS-PAGE visualization. However, its application in quantitative cytology and histological

total protein normalization (TPN) is a critical, often under-optimized workflow in drug

development and high-content screening (HCS).

Unlike its "R-250" counterpart, Acid Green 85 (AG85) contains two additional methyl groups,

granting it slightly lower solubility but higher sensitivity and a "colloidal" behavior in acidic

solutions. This application note details the fixation chemistries required to maximize AG85

signal-to-noise ratios, specifically for researchers performing total protein normalization in multi-

well plate assays or tissue counterstaining.

Mechanism of Action: The "Arginine Anchor"
To select the correct fixative, one must understand the dye-protein interaction. AG85 is an

anionic dye that binds to proteins via two primary modes:
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Ionic Interaction: The sulfonate groups of the dye interact with protonated basic amino acids.

Crucially, AG85 exhibits a specific high affinity for Arginine residues, and to a lesser extent,

Histidine and Lysine.

Van der Waals Forces: The dye interacts with aromatic rings (Tryptophan, Tyrosine,

Phenylalanine).

The Fixation Paradox: Most common fixatives (Aldehydes) function by cross-linking Lysine

residues. Because AG85 relies heavily on Arginine and aromatic interactions, aldehyde fixation

does not significantly abrogate AG85 binding, making it superior to amine-reactive fluorescent

dyes (like NHS-esters) for post-fixation total protein staining.

Comparative Fixation Protocols
The choice of fixation dictates the balance between morphological preservation and staining

intensity.

Method A: Alcohol-Acid Precipitation (The "Quantitative"
Standard)
Best for: High-throughput screening, Total Protein Normalization (TPN), and maximal signal

intensity.

Principle: Cold alcohols dehydrate the cell, causing proteins to precipitate and denature in

place. The addition of acetic acid (often used in "Colloidal" formulations) enhances the cationic

state of the proteins, pre-conditioning them for AG85 binding.

Pros: Maximizes protein accessibility; highest signal intensity; compatible with "Colloidal

Blue" kits.

Cons: Poor preservation of lipid membranes; potential shrinkage of cellular compartments.

Protocol:

Aspirate media from cells (e.g., 96-well plate).

Immediately add Ice-Cold Fixative Solution (50% Methanol + 10% Acetic Acid + 40% Water).
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Incubate at -20°C for 15 minutes.

Wash 3x with PBS to rehydrate before staining.

Method B: Aldehyde Cross-Linking (The
"Morphological" Standard)
Best for: Multiplexing with Immunofluorescence (IF), tissue histology, and structural analysis.

Principle: Formaldehyde forms methylene bridges between lysine residues. Since AG85 targets

Arginine and aromatics, the "blocking" of Lysines by formalin has a negligible effect on total

protein signal, allowing AG85 to serve as an excellent TPN channel after antibody staining.

Pros: Excellent morphological retention; compatible with downstream antibody labeling.

Cons: Requires permeabilization step (Triton X-100) to allow dye entry into the

nucleus/organelles.

Protocol:

Aspirate media.

Add 4% Paraformaldehyde (PFA) in PBS (pH 7.4).

Incubate at Room Temperature (RT) for 15-20 minutes.

Wash 3x with PBS.

Mandatory Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes.

Data Presentation: Fixative Selection Matrix
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Feature
Alcohol-Acid
(MeOH/AcOH)

Aldehyde (4% PFA)
Trichloroacetic
Acid (TCA)

Primary Mechanism
Precipitation &

Denaturation
Covalent Cross-linking Acid Precipitation

AG85 Signal Intensity
High (Increased

accessibility)

Medium (Steric

hindrance)

High (Standard for

gels)

Morphology Poor (Shrinkage) Excellent Medium

Lipid Preservation No (Extracted) Yes No

Key Target Residue Arginine (Accessible) Arginine (Preserved) All Basic Residues

Recommended Use Drug Screening / TPN IHC Counterstain / IF Isoelectric Focusing

Visualized Workflows
Figure 1: Mechanism of Acid Green 85 Binding Post-
Fixation
Caption: AG85 binds Arginine/Aromatics. Aldehyde fixation blocks Lysine but leaves Arginine

targets available.
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Figure 2: High-Content Screening Workflow (TPN)
Caption: Optimized workflow for using AG85 as a normalizer in drug screening assays.
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Fixation Decision

Cell Culture
(96/384 Well Plate)

Drug Treatment

4% PFA
(If IF required)

Ice-Cold MeOH/AcOH
(If only TPN required)

Permeabilization
(0.1% Triton X-100)
*Required for PFA*

Stain: 0.05% AG85
in 10% Acetic Acid

Skip Perm

Destain/Wash
(10% Acetic Acid -> H2O)

Imaging/Quantification
(Absorbance 595nm or
Near-IR Fluorescence)

Click to download full resolution via product page

[1][2][3][4]
Critical Protocol: "Colloidal" Acid Green 85 Staining
This protocol is adapted for adherent cells in a 96-well plate format.
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Reagents:

Stock Dye: 1g Acid Green 85 (Coomassie G-250) in 100mL distilled water.

Staining Buffer: 10% Acetic Acid, 25% Methanol, 65% Water.

Working Solution: Add 5mL Stock Dye to 95mL Staining Buffer. Note: The solution should

turn a greenish-brown (Leuco form). It turns blue upon binding protein.[1][2][3][4]

Steps:

Fixation: Perform Method A or B (above).

Equilibration: If using PFA, ensure all Triton X-100 is washed away (3x PBS washes).

Detergents interfere with AG85 binding.[4]

Staining: Add 50µL of Working Solution per well.

Incubation: Incubate for 30 minutes at RT on a gentle shaker.

Differentiation (Crucial): Aspirate stain. Wash 2x with 10% Acetic Acid (5 minutes each). This

removes background dye bound to the plastic plate and non-specific low-affinity binding.

Final Wash: Wash 1x with deionized water.

Analysis:

Colorimetric: Read Absorbance at 595 nm.

Fluorescence: AG85 has near-infrared fluorescence properties (Excitation ~633nm /

Emission ~680nm). It can be imaged on LI-COR Odyssey or similar scanners for higher

dynamic range.

Troubleshooting & Validation
Problem: High Background (Blue Plate).

Cause: Dye binding to polystyrene.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1172249/docs?utm_src=pdf-body#fixation-methods-compatible-with-acid-green-85-staining
https://www.stellarscientific.com/coomassie-brilliant-blue-g-250-green-tinted-protein-stain-for-2d-protein-gel-electrophoresis-bradford-type-assays-1-gal/
https://cephamls.com/coomassie-brilliant-blue-g-250-protein-stain/
https://www.creative-proteomics.com/resource/protein-gel-staining-methods.htm
https://www.interchim.fr/ft/1/115252.pdf
https://www.interchim.fr/ft/1/115252.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1172249?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fix: Increase the stringency of the Destain step (use 30% Methanol / 10% Acetic Acid) or

switch to a non-binding plate surface.

Problem: Low Signal.

Cause: Over-fixation with Glutaraldehyde (masks too many epitopes) or residual

detergent.

Fix: Stick to PFA or Methanol. Ensure 3x water washes to remove SDS or Triton before

staining.

Validation:

Always run a standard curve of plated cells (e.g., 5k, 10k, 20k, 40k cells/well) to ensure

linearity of the AG85 signal before using it for normalization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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